molecular formula C14H19Cl2NO2S B4027470 [(3,4-Dichlorophenyl)sulfonyl]cyclohexylethylamine

[(3,4-Dichlorophenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B4027470
M. Wt: 336.3 g/mol
InChI Key: ZBSUQEQXRUWYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-Dichlorophenyl)sulfonyl]cyclohexylethylamine is an organic compound characterized by the presence of a sulfonyl group attached to a cyclohexylethylamine moiety

Mechanism of Action

U-47700 is an agonist of the μ-opioid receptor . It has antinociceptive activity in mice, with about 7.5 times the potency of morphine .

Safety and Hazards

U-47700 has been associated with deaths and has been detected in counterfeit pharmaceutical opioids . It is not intended for human or veterinary use .

Future Directions

Given the hazards associated with U-47700, it is crucial to continue research and monitoring of its use and effects. As it is a relatively new substance, more data is needed to fully understand its impact on public health .

Properties

IUPAC Name

3,4-dichloro-N-cyclohexyl-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(15)14(16)10-12/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUQEQXRUWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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